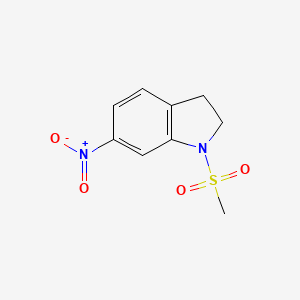

1-Methanesulfonyl-6-nitroindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-6-nitroindoline is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methanesulfonyl-6-nitroindoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitro-group introduction via nitration of indoline precursors, followed by methanesulfonylation. Key variables include solvent polarity (e.g., dichloromethane for nitration ), temperature control (0–5°C to minimize side reactions ), and catalyst selection (e.g., palladium for cross-coupling steps ). Yield optimization requires iterative testing of stoichiometry and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group deshielding effects .

- IR : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of nitro and sulfonyl moieties .

Q. What stability challenges arise during storage of nitro-substituted indoline derivatives, and how can they be mitigated?

- Methodology : Nitro groups are prone to photodegradation; stability assays under UV/visible light (300–500 nm) should be conducted . Use amber vials and inert atmospheres (argon) for storage. Monitor decomposition via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do electronic effects of the nitro and methanesulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Computational modeling (DFT) can predict electron density distribution at reactive sites (e.g., C-3 or C-5 positions). Compare experimental results with theoretical calculations using software like Gaussian . Kinetic studies under varying pH and nucleophile concentrations (e.g., amines, thiols) reveal substituent-directed regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Data Triangulation : Compare enzyme inhibition (e.g., kinase assays ) with cell-based viability assays (MTT tests) .

- Meta-Analysis : Use statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent DMSO concentration ).

- Reproducibility Checks : Adopt open-data practices to validate results across labs .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced target selectivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing nitro with cyano or halogen groups) and assess activity via high-throughput screening .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or HDACs ).

- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using MOE software .

Q. What are the best practices for interpreting contradictory spectroscopic data in nitro-sulfonyl indoline derivatives?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) .

- Crystallography : Resolve ambiguous structures via X-ray diffraction (e.g., CCDC deposition ).

- Dynamic NMR : Investigate conformational flexibility causing signal splitting .

Q. Methodological Frameworks

Q. How should researchers design dose-response experiments to evaluate the toxicity profile of this compound?

- Methodology :

- In Vitro : Use logarithmic concentration ranges (1 nM–100 µM) in cell lines (HEK293, HepG2) with controls for solvent cytotoxicity .

- In Vivo : Apply OECD guidelines for acute toxicity testing in rodent models, monitoring hematological and histological endpoints .

Q. What computational tools are most effective for predicting the metabolic pathways of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance rates .

- Metabolite Identification : Combine LC-MS/MS data with in silico fragmentation tools (e.g., MetFrag ).

Q. Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?

- Methodology :

- Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using FAIR data principles .

- Inter-Lab Validation : Share batch samples for cross-testing via round-robin studies .

Q. Tables

Q. Table 1: Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | ≥95% | |

| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM | 78 | ≥98% |

Q. Table 2: Common Analytical Challenges & Solutions

| Challenge | Solution | Technique | Reference |

|---|---|---|---|

| Signal overlap in NMR | 2D HSQC/COSY | NMR | |

| Photodegradation | Amber vial storage | HPLC |

Properties

Molecular Formula |

C9H10N2O4S |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-methylsulfonyl-6-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 |

InChI Key |

NOPGJGWFMCFSOI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.